[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form 2-chlorobenzohydroximoyl chloride, which then undergoes cyclization with a suitable pyrrolidine derivative to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share structural similarities with [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE.
Pyrrolidine Derivatives: Compounds like 1-(2-chlorophenyl)pyrrolidine and 1-(3-chlorophenyl)pyrrolidine are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoxazole and pyrrolidine moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-6-2-1-5-10(11)13-9-12(16-19-13)14(18)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
CAVPPTIDSYUOLB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3Cl |
solubility |
41.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.